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Compound of Interest

Compound Name: Ipabc

Cat. No.: B011962 Get Quote

Audience: This document is intended for researchers, scientists, and drug development

professionals involved in the study of iron-sulfur [Fe-S] cluster biogenesis, ATPase enzymology,

and related therapeutic areas.

Introduction:

ApbC is a homodimeric ATPase that plays a crucial role in the biogenesis of iron-sulfur ([Fe-S])

clusters. It functions as a scaffold protein, binding and transferring a [4Fe-4S] cluster to

recipient apoproteins. The study of ApbC is critical for understanding the intricate mechanisms

of [Fe-S] cluster assembly and its role in cellular metabolism. This application note provides a

detailed protocol for the expression and purification of recombinant ApbC protein from

Escherichia coli using an N-terminal hexahistidine tag (His-tag) and immobilized metal affinity

chromatography (IMAC). Additionally, a protocol for assessing the ATPase activity of the

purified protein is included.
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Parameter Expected Value Notes

Expression System
E. coli BL21(DE3) or similar

strains

The pET vector system with a

T7 promoter is recommended

for high-level expression.

Purification Method
Ni-NTA Affinity

Chromatography

Single-step purification is often

sufficient to achieve high

purity.

Purity >95%
As determined by SDS-PAGE

analysis.

Yield
Variable (typically 1-10 mg/L of

culture)

Protein yield is highly

dependent on the specific

construct, expression

conditions, and the nature of

the target protein. Optimization

may be required to achieve

higher yields.

Table 2: Buffer Compositions for His-tagged ApbC
Purification
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Buffer Type Composition pH Notes

Lysis Buffer

50 mM Tris-HCl, 300

mM NaCl, 10 mM

Imidazole, 1 mM

PMSF, 1 mg/mL

Lysozyme

8.0

PMSF and lysozyme

should be added fresh

before use. Sonication

is recommended to

ensure complete lysis.

Wash Buffer 1

50 mM Tris-HCl, 300

mM NaCl, 20 mM

Imidazole

8.0

This buffer helps to

remove non-

specifically bound

proteins.

Wash Buffer 2

50 mM Tris-HCl, 300

mM NaCl, 50 mM

Imidazole

8.0

A higher imidazole

concentration for a

more stringent wash.

Elution Buffer

50 mM Tris-HCl, 300

mM NaCl, 250 mM

Imidazole

8.0

High imidazole

concentration

competes with the

His-tag for binding to

the Ni-NTA resin, thus

eluting the target

protein.

Dialysis Buffer
50 mM Tris-HCl, 150

mM NaCl, 1 mM DTT
7.5

Used to remove

imidazole and for

protein storage. DTT

is included to maintain

a reducing

environment.

Table 3: Reagents for ATPase Activity Assay

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent Composition Storage

Assay Buffer (5X)
100 mM HEPES, 500 mM KCl,

50 mM MgCl₂, 5 mM DTT
4°C

ATP Stock (100 mM)
100 mM ATP in nuclease-free

water, pH 7.0
-20°C

Malachite Green Reagent A
0.045% Malachite Green in

water
Room Temperature

Malachite Green Reagent B
4.2% Ammonium Molybdate in

4 M HCl
Room Temperature

Phosphate Standard (1 M) 1 M KH₂PO₄ in water Room Temperature

Experimental Protocols
Protocol 1: Expression of Recombinant His-tagged
ApbC in E. coli

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a pET-

based expression vector containing the ApbC gene with an N-terminal 6xHis-tag. Plate the

transformed cells on LB agar plates containing the appropriate antibiotic and incubate

overnight at 37°C.

Starter Culture: Inoculate a single colony into 50 mL of LB medium with the corresponding

antibiotic. Grow overnight at 37°C with shaking at 220 rpm.

Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter

culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-

0.8.

Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside

(IPTG) to a final concentration of 0.5-1 mM.

Expression: Incubate the culture for an additional 4-6 hours at 30°C or overnight at 18°C with

shaking. Lower temperatures can improve protein solubility.
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Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard

the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of Recombinant His-tagged
ApbC

Cell Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer per liter of original

culture.

Sonication: Sonicate the cell suspension on ice using a probe sonicator. Use 10-second

bursts with 20-second cooling intervals for a total of 5-10 minutes of sonication time, or until

the lysate is no longer viscous.

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

Carefully collect the supernatant, which contains the soluble His-tagged ApbC protein.

Column Preparation: Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Lysis

Buffer (without lysozyme and PMSF).

Binding: Load the clarified lysate onto the equilibrated Ni-NTA column. This can be done by

gravity flow or using a peristaltic pump at a slow flow rate (e.g., 1 mL/min).

Washing:

Wash the column with 10-15 column volumes of Wash Buffer 1 to remove loosely bound

contaminants.

Follow with a wash of 5-10 column volumes of Wash Buffer 2 to remove more tightly

bound non-specific proteins.

Elution: Elute the His-tagged ApbC protein with 5-10 column volumes of Elution Buffer.

Collect 1 mL fractions.

Analysis of Fractions: Analyze the collected fractions by SDS-PAGE to identify the fractions

containing the purified ApbC protein. Pool the purest fractions.
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Dialysis: Dialyze the pooled fractions against Dialysis Buffer overnight at 4°C to remove

imidazole. Change the buffer at least once.

Concentration and Storage: Concentrate the purified protein using a centrifugal filter device if

necessary. Determine the protein concentration using a Bradford assay or by measuring

absorbance at 280 nm. Aliquot the purified protein and store at -80°C.

Protocol 3: ATPase Activity Assay
This protocol is based on the colorimetric detection of inorganic phosphate (Pi) released from

ATP hydrolysis using a malachite green-based reagent.

Standard Curve: Prepare a phosphate standard curve ranging from 0 to 100 µM of Pi using

the Phosphate Standard.

Reaction Setup:

In a 96-well plate, prepare the reaction mixture by adding 1X Assay Buffer, the purified

ApbC protein (e.g., 1-5 µM final concentration), and water to a final volume of 90 µL.

Prepare a negative control with no enzyme.

Initiate Reaction: Start the reaction by adding 10 µL of 10 mM ATP (for a final concentration

of 1 mM).

Incubation: Incubate the plate at 37°C for a set period (e.g., 30-60 minutes). The incubation

time should be optimized to ensure the reaction is in the linear range.

Stop Reaction and Color Development:

Prepare the Malachite Green working solution by mixing 100 parts of Reagent A with 25

parts of Reagent B. This solution must be used within 30 minutes.

Stop the reaction by adding 50 µL of the Malachite Green working solution to each well.

Read Absorbance: After a 15-minute incubation at room temperature for color development,

measure the absorbance at 620 nm using a microplate reader.
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Calculation: Determine the amount of Pi released in each sample by comparing the

absorbance to the phosphate standard curve. Calculate the specific activity of the enzyme

(e.g., in nmol Pi/min/mg of protein).
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Caption: Experimental workflow for recombinant ApbC protein purification and analysis.
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To cite this document: BenchChem. [Purifying Recombinant ApbC Protein: An Application
Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b011962#how-to-purify-recombinant-apbc-protein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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